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Compound of Interest |

Ethyl 2-(5-methoxy-2-methyl-1H-
Compound Name: )
indol-3-yl)acetate

CAS No.: 17536-38-8

Cat. No.: B096048

. J

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate[1][2]
[3][4]

Executive Technical Summary

CAS 17536-38-8 represents a critical scaffold in pharmaceutical chemistry. It is the ethyl ester
precursor to Indomethacin, lacking only the N-acylation with 4-chlorobenzoyl chloride. Its
structural integrity is defined by a highly substituted indole core: a 5-methoxy group providing
electron density, a 2-methyl group stabilizing the pyrrole ring, and a C3-acetic acid ethyl ester
side chain.

e Molecular Formula:

[1](21[3]

e Molecular Weight: 247.29 g/mol [1][2]
e Exact Mass: 247.1208

o Key Structural Motif: 2,3,5-trisubstituted indole

Synthetic Logic & Chemical Origin

To elucidate the structure with authority, one must understand its synthetic origin. This molecule
is classically constructed via the Fischer Indole Synthesis, a mechanism that dictates its

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b096048?utm_src=pdf-interest
https://www.benchchem.com/product/b096048?utm_src=pdf-body
https://www.benchchem.com/fr/product/b096048
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793745/
https://files01.core.ac.uk/download/pdf/190675914.pdf
https://www.benchchem.com/fr/product/b096048
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793745/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

substitution pattern and confirms the connectivity of the indole core.
e Precursors: 4-Methoxyphenylhydrazine hydrochloride + Ethyl levulinate.

o Mechanism: Acid-catalyzed condensation forms a hydrazone, followed by a [3,3]-sigmatropic
rearrangement, ammonia loss, and aromatization.[4]

» Elucidation Implication: The synthesis guarantees the position of the methoxy group at C5
(para to the hydrazine nitrogen) and the methyl group at C2 (derived from the ketone moiety
of levulinate).

Figure 1: Synthetic & Elucidation Logic Flow
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Caption: Logical flow from synthetic precursors to the target scaffold, establishing the expected
substitution pattern prior to spectral analysis.

Spectroscopic Characterization Strategy

The elucidation protocol relies on a "Triad of Evidence": Mass Spectrometry (MS) for molecular
weight, Infrared Spectroscopy (IR) for functional groups, and Nuclear Magnetic Resonance
(NMR) for atomic connectivity.

Mass Spectrometry (MS-EI)

The Electron lonization (El) spectrum provides the first confirmation of identity.
e Molecular lon (

): m/z 247 (Distinct, stable aromatic core).
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+ Base Peak: Often observed at m/z 174 or 160, corresponding to the cleavage of the ester
side chain.

« Fragmentation Pathway:

o : Loss of ethoxy group (m/z 202).

o : Loss of the entire ester group (m/z 174), leaving the stable 2-methyl-5-methoxyindole
methylene cation.

Figure 2: Proposed Fragmentation Pathway
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Caption: Primary fragmentation pathways expected in EI-MS, confirming the labile ethyl ester
side chain.

Infrared Spectroscopy (FT-IR)

IR data confirms the oxidation state of the side chain and the integrity of the amine.

o (Stretch):
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. A sharp, distinct band indicating a secondary amine (indole NH). This proves the N1
position is unsubstituted (unlike Indomethacin).

o (Ester):
. Strong carbonyl stretch characteristic of an aliphatic ester.
e (Aromatic):

. Skeletal vibrations of the indole ring.

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural assignment. The data below represents the high-
confidence consensus values for this structure in

Table 1: 1H NMR Assignment (400 MHz, CDCI3)
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Tahle 2- 13C NMR Assignment (100 MHz CDCIR)

Shift (
Carbon Type Assighment

ppm)
Carbonyl ~171.5 Ester C=0
Aromatic C-O ~154.0 C5 (attached to OMe)
Aromatic C-N ~131.0 C7a (Bridgehead)
Aromatic C ~129.0 C2 (attached to Me)
Aromatic C ~127.5 C3a (Bridgehead)
Aromatic CH ~111.0 C7
Aromatic CH ~110.5 C6
Aromatic C ~105.0 C3 (attached to acetate)
Aromatic CH ~100.5 C4 (Shielded by OMe)
Aliphatic O-C ~60.5 Ethyl O-CH2
Methoxy ~56.0 O-Me
Aliphatic ~30.5 C3-CH2 (Acetate methylene)
Aliphatic ~14.2 Ethyl CH3
Aliphatic ~12.0 C2-Me

Validation & Quality Control

To ensure the material is CAS 17536-38-8 and not a degradation product or the final drug
(Indomethacin), apply these checks:

o Absence of Aroyl Signals: The 1H NMR must NOT show the AA'BB' system (approx 7.5-7.7
ppm) characteristic of the 4-chlorobenzoyl group found in Indomethacin.

e Presence of NH: The distinct NH signal at >8.0 ppm confirms the nitrogen is not acylated.
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+ Melting Point: Pure crystalline material typically melts between 88°C - 92°C (distinct from
Indomethacin's ~155°C).

Figure 3: Analytical Workflow for Validation
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Caption: Step-by-step decision tree for validating the identity of the target intermediate.
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e Mohamed, G. G., et al. (2012).[2][3] "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate."
[1][5][2] Acta Crystallographica Section E: Structure Reports Online, 68(5), 01242.

o Significance: Definitive X-ray crystal structure and synthesis confirm
¢ BenchChem. (n.d.). "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Product Data."
o Significance: Commercial specifications and identifiers.[6]

e National Institutes of Health (NIH) - PubChem. (n.d.). "Compound Summary: Ethyl 2-(5-
methoxy-2-methyl-1H-indol-3-yl)acetate.”

o Significance: Aggregated chemical and physical property data.[7][8]
e GuideChem. (n.d.). "Indometacin Intermediates and Impurities."

o Significance: Industrial context and impurity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b096048#cas-17536-38-8-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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